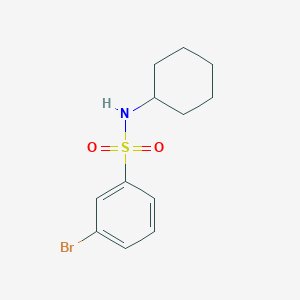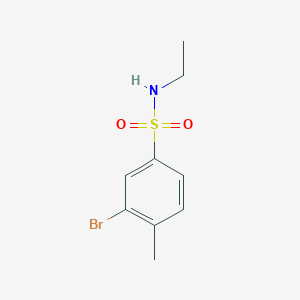
N-Cyclohexyl 3-bromobenzenesulfonamide
Descripción general
Descripción
“N-Cyclohexyl 3-bromobenzenesulfonamide” is a chemical compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 .
Physical And Chemical Properties Analysis
“N-Cyclohexyl 3-bromobenzenesulfonamide” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Electrophilic Cyanation of Aryl and Heteroaryl Bromides
A novel and convenient synthesis approach uses N-cyano-N-phenyl-p-methylbenzenesulfonamide as a benign electrophilic cyanation reagent. This method facilitates the synthesis of various benzonitriles from (hetero)aryl bromides, including the formation of Grignard reagents. It is efficient for electronically diverse and sterically demanding aryl bromides, including functionalized substrates and heteroaryl bromides, yielding good to excellent results. This technique is significant for the expeditious synthesis of pharmaceutical intermediates and demonstrates chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Reaction with Cycloalkenes
In a study focusing on the reaction of N, N-dibromobenzenesulfonamide with cyclopentene, it was found that various products such as N-(DL-trans-2-bromocyclopentyl) benzenesulfonamide, DL-trans-1,2-dibromocyclopentane, cyclopentadiene, and benzenesulfonamide were formed. This research highlights the specificity of reactions involving N-halosulfonamides with cycloalkenes, providing insights into the chemical behavior and potential applications of these compounds in synthetic organic chemistry (Takemura, Terauchi, Ando, & Ueno, 1967).
Sulfonamide-substituted Iron Phthalocyanine
4-tert-Butylbenzenesulfonamide has been used as a substituent in the synthesis of tetra peripherally substituted Fe(ii) phthalocyanines. The resulting compounds exhibit remarkable stability under oxidative conditions and have been studied for their potential as oxidation catalysts. Specifically, the oxidation of cyclohexene using H2O2 as the oxidant primarily yields the allylic ketone, 2-cyclohexen-1-one, indicating the applicability of sulfonamide-substituted phthalocyanines in catalysis (Işci, Caner, Zorlu, Gürek, Dumoulin, & Ahsen, 2014).
Analytical Applications
Sodium N-bromo-p-nitrobenzenesulfonamide, a compound structurally related to N-Cyclohexyl 3-bromobenzenesulfonamide, has been found useful as an oxidizing titrant in analytical chemistry. This showcases the broader class of bromobenzenesulfonamides' potential in quantitative analysis, offering a simple and rapid method for the titration of various biologically significant compounds (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).
Safety And Hazards
The safety information available indicates that “N-Cyclohexyl 3-bromobenzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection, and if on skin or in eyes, washing with plenty of water . If skin irritation or eye irritation persists, medical advice should be sought .
Propiedades
IUPAC Name |
3-bromo-N-cyclohexylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c13-10-5-4-8-12(9-10)17(15,16)14-11-6-2-1-3-7-11/h4-5,8-9,11,14H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUYYAINRSPCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428435 | |
| Record name | N-CYCLOHEXYL 3-BROMOBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl 3-bromobenzenesulfonamide | |
CAS RN |
871269-10-2 | |
| Record name | 3-Bromo-N-cyclohexylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871269-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-CYCLOHEXYL 3-BROMOBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)








